

# Application Notes and Protocols: STOCK2S-26016 Solubility in Ethanol

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Compound of Interest		
Compound Name:	STOCK2S-26016	
Cat. No.:	B1683317	Get Quote

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### **Abstract**

**STOCK2S-26016** is a potent inhibitor of the With-No-Lysine (WNK) signaling pathway, a critical regulator of ion transport and blood pressure.[1][2][3] Its utility in preclinical research necessitates a clear understanding of its physicochemical properties, particularly its solubility, for the preparation of stock solutions and experimental dosing. This document provides detailed information on the solubility of **STOCK2S-26016** in ethanol, protocols for its dissolution and quantification, and an overview of its mechanism of action within the WNK signaling cascade.

# **Chemical and Physical Properties**

**STOCK2S-26016**, with the chemical name 7-Ethoxy-N3-(2-furanylmethyl)-3,9-acridinediamine, is a small molecule inhibitor targeting the WNK signaling pathway.[2] Key properties are summarized in the table below.



Property	Value	Reference
Molecular Weight	333.38 g/mol	[1][2]
Formula	C20H19N3O2	[1][2]
CAS Number	332922-63-1	[1][2]
Purity	≥98%	[1][2]
Appearance	Solid	
Storage	Store at -20°C	[1][2][3]

# **Solubility Data**

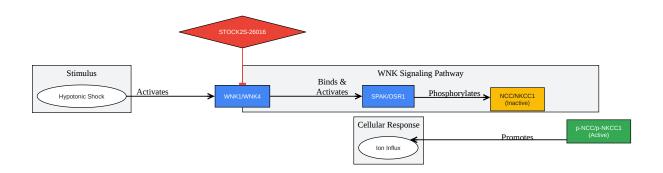
**STOCK2S-26016** exhibits good solubility in ethanol, making it a suitable solvent for the preparation of stock solutions for in vitro and in vivo studies. The solubility data in ethanol and a common alternative, DMSO, are presented below for comparison.

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)	Reference
Ethanol	50 mM	16.67 mg/mL	[1][2]
DMSO	100 mM	33.34 mg/mL	[1][2]

# **Mechanism of Action: WNK Signaling Pathway**

STOCK2S-26016 functions by inhibiting the interaction between WNK kinases (WNK1 and WNK4) and the SPS1-related proline/alanine-rich kinase (SPAK).[1][4] This interaction is crucial for the phosphorylation and subsequent activation of downstream ion cotransporters, such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1][2] By disrupting the WNK-SPAK complex, STOCK2S-26016 effectively reduces the phosphorylation of these cotransporters, thereby inhibiting ion influx and influencing cellular processes like cell migration and invasion, as well as physiological parameters like blood pressure.[1][4]





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Caption: WNK signaling pathway and the inhibitory action of STOCK2S-26016.

# Experimental Protocols Preparation of a 50 mM STOCK2S-26016 Stock Solution in Ethanol

This protocol describes the preparation of a 50 mM stock solution of **STOCK2S-26016** in ethanol.

#### Materials:

- STOCK2S-26016 (solid)
- Anhydrous ethanol (200 proof)
- Sterile microcentrifuge tubes or vials
- · Calibrated analytical balance
- Vortex mixer



· Pipettors and sterile tips

#### Procedure:

- Calculate the required mass: To prepare 1 mL of a 50 mM stock solution, the required mass of STOCK2S-26016 is calculated as follows:
  - Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
  - Mass (mg) = 50 mmol/L x 0.001 L x 333.38 g/mol x 1000 mg/g = 16.67 mg
- Weighing: Accurately weigh 16.67 mg of STOCK2S-26016 and transfer it to a sterile vial.
- Dissolution: Add 1 mL of anhydrous ethanol to the vial containing STOCK2S-26016.
- Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.
   Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[3]
- Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

# Protocol for Determining the Solubility of STOCK2S-26016 in Ethanol (Shake-Flask Method)

This protocol outlines a standardized method for experimentally verifying the solubility of **STOCK2S-26016** in ethanol.[5]

#### Materials:

- STOCK2S-26016 (solid)
- Anhydrous ethanol
- Glass vials with screw caps
- Orbital shaker or rotator in a temperature-controlled environment
- Centrifuge



- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system
- · Volumetric flasks and pipettes

#### Procedure:

- Preparation of Supersaturated Solutions:
  - Add an excess amount of solid STOCK2S-26016 (e.g., 20 mg) to a glass vial.
  - Add a known volume of ethanol (e.g., 1 mL).
  - Prepare at least three replicates.
- · Equilibration:
  - Seal the vials tightly.
  - Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
  - Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
  - After equilibration, centrifuge the vials to pellet the excess undissolved solid.
  - Carefully collect the supernatant using a pipette.
- Filtration:
  - Filter the supernatant through a 0.22 μm syringe filter to remove any remaining solid particles.
- Quantification by HPLC:





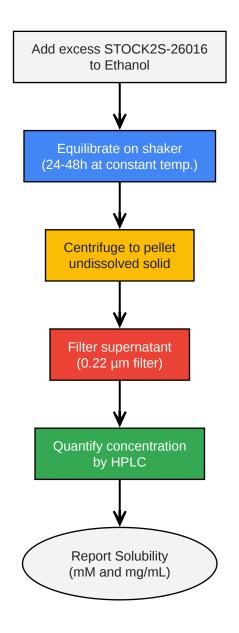


- Prepare a series of standard solutions of STOCK2S-26016 in ethanol with known concentrations.
- Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.
- Inject the filtered sample solutions and determine their concentration by comparing the peak areas to the calibration curve.

#### Data Reporting:

• The determined concentration represents the solubility of **STOCK2S-26016** in ethanol at the specified temperature. Report the solubility in both mM and mg/mL.





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Caption: Workflow for determining the solubility of STOCK2S-26016.

# **Safety Precautions**

**STOCK2S-26016** is intended for laboratory research use only.[1][2] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety information.



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